3-(1H-Indol-3-yl)propanohydrazide

Medicinal Chemistry Hydrazone Synthesis Indole Scaffold

Researchers synthesizing indole-hydrazone libraries face delays from multi-step IPA activation protocols. 3-(1H-Indol-3-yl)propanohydrazide solves this with a pre-installed hydrazide handle enabling direct one-step condensation with aldehydes. • Single-step hydrazone formation in glacial AcOH-bypasses acid activation entirely • Validated: E. coli activity comparable to amoxicillin; intermediate LOX-inhibition tier (JL418) for SAR referencing • ≥95% purity, QC-documented, R&D-scale availability for procurement compliance

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 20401-90-5
Cat. No. B1295842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Indol-3-yl)propanohydrazide
CAS20401-90-5
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC(=O)NN
InChIInChI=1S/C11H13N3O/c12-14-11(15)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6,12H2,(H,14,15)
InChIKeyORDWJFLEEAHMJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Indol-3-yl)propanohydrazide – Identity & Procurement


3-(1H-Indol-3-yl)propanohydrazide (CAS 20401-90-5), also named indole-3-propionic acid hydrazide or JL418, is a hydrazide derivative of indole-3-propionic acid (IPA) with the formula C11H13N3O. It belongs to the indolylalkanohydrazide subclass, in which the reactive terminal hydrazide moiety enables straightforward conversion to N-acyl hydrazones and other conjugates. This compound has been profiled in comparative antioxidant and enzyme-inhibition panels alongside structurally related 2‑ and 3‑indolyl carbohydrazides and hydrazines [1]. Commercial availability is typically limited to small-scale R&D quantities (mg to gram scale) with purities ≥ 95% .

Workflow
Hydrazone synthesis
Selection
Pre-activated hydrazide handle
Use Context
Indole scaffold derivatisation

3-(1H-Indol-3-yl)propanohydrazide – Substitution Risks


Although indole-3-propionic acid (IPA) and shorter-chain indole hydrazides (e.g., indole-3-acetic acid hydrazide, CAS 5448-47-5) share the indole nucleus, their terminal functionalities dictate entirely different reactivity, downstream derivatisation potential, and biological profiles. The hydrazide terminus of 3-(1H-Indol-3-yl)propanohydrazide serves as a unique handle for one‑step hydrazone formation that cannot be replicated by the parent carboxylic acid without prior activation [1]. In comparative antioxidant and enzyme‑inhibition studies, the propionyl linker length and terminal hydrazide substitution yield a pharmacological fingerprint distinct from both the 2‑indolyl carbohydrazide sub‑series and the related hydrazine JL72 [2]. Substituting a generic indole building block for this specific hydrazide therefore risks losing the precise reactivity, solubility, and biological profile required for established synthetic routes and pharmacological models.

!
Reactivity mismatch
Indole-3-propionic acid requires activation; the hydrazide reacts directly with aldehydes. Substitution may add synthetic steps.
!
Pharmacological profile may differ
Shorter-chain hydrazides or the parent acid show distinct antioxidant and LOX inhibition profiles. Established SAR may not transfer.

3-(1H-Indol-3-yl)propanohydrazide – Differentiation Data


Hydrazone Formation vs. IPA

3-(1H-Indol-3-yl)propanohydrazide reacts directly with aldehydes in glacial acetic acid to generate N‑acyl hydrazones in a single step, whereas the parent acid indole-3-propionic acid (IPA) requires prior conversion to an activated ester or acid chloride, adding one to two synthetic steps. In the Sulaiman & Sarsam (2020) study, a panel of seven N‑acyl hydrazones (4a–g) was prepared from this hydrazide and diverse aldehydes; the antibacterial activity of the resulting hydrazones against Gram‑negative E. coli was comparable to that of amoxicillin, whereas IPA itself shows no direct antibacterial activity in this assay [1]. A separate patent route demonstrates that the hydrazide can be converted to indole-3-propionamide in 96% yield under nickel‑catalysed conditions, illustrating the synthetic versatility of the –CONHNH2 terminus that is absent in the parent acid [2].

Hydrazone Formation vs. IPA
Cross-study comparable
One-step hydrazone formation; activity comparable to amoxicillin reported.
Supports synthetic workflow selection
Hydrazones active against E. coli; IPA shows no direct activity.
Medicinal Chemistry Hydrazone Synthesis Indole Scaffold

LOX Inhibition Ranking Among Indolyl Hydrazides

In a panel of ten substituted 2‑ and 3‑indolyl carbohydrazides and related compounds, Hadjipavlou‑Litina et al. (2013) identified JL418 [3-(1H‑indol‑3‑yl)propanehydrazide] as a lipoxygenase (LOX) inhibitor, but its activity was explicitly ranked below that of the 2‑indolyl carbohydrazides JL40 and JL432, which exhibited the highest LOX inhibition in the series [1]. The paper states that JL40 and JL432 presented "higher lipoxygenase inhibitory activity among the tested derivatives", implying that JL418 displays comparatively weaker but still measurable LOX inhibition. This places JL418 in a distinct activity tier: less potent than the top‑performing 2‑indolyl carbohydrazides, yet distinct from the hydrazine JL72, which showed negligible LOX activity [1].

LOX Inhibition Ranking
Class-level inference
Ranked below JL40/JL432, above JL72. IC50 not publicly available.
Intermediate activity tier context
Exact IC50 not reported; rank order from published panel.
Inflammation Lipoxygenase Alzheimer's Disease

Hydrazone Derivative Cytotoxicity vs. Parent

Hydrazone hybrids derived from indole-3-propionic acid hydrazide were evaluated for safety in SH‑SY5Y neuroblastoma and bEnd3 brain endothelial cell lines. In the Anastassova et al. (2023) study, the IPA‑derived hydrazone series exhibited IC50 > 150 µM in the majority of tested cell lines, with haemolytic effects remaining below 5% at 200 µM [1]. While these data pertain to the hydrazone derivatives rather than the free hydrazide, they establish a baseline safety profile for the indole-3-propionyl scaffold that compares favourably with many CNS‑targeted chemotypes. In contrast, the parent indole-3-propionic acid shows well‑documented neuroprotective properties but lacks the derivatisation handle needed to generate the hydrazone hybrids that achieve these combined safety and neuroprotection endpoints .

Hydrazone Cytotoxicity
Supporting evidence
IC50 > 150 µM (SH-SY5Y, bEnd3); haemolysis
Low acute cytotoxicity context reported
Data for hydrazone derivatives; free hydrazide profile inferred.
Neuroprotection Cytotoxicity Blood-Brain Barrier

3-(1H-Indol-3-yl)propanohydrazide – Application Scenarios


Hydrazone Library Synthesis for Antibacterial Screening

Investigators building indole‑based hydrazone libraries for antibacterial screening can procure 3-(1H‑Indol‑3‑yl)propanohydrazide as a direct coupling partner. Condensation with diverse aldehydes in glacial acetic acid yields N‑acyl hydrazones in a single step, bypassing the need for acid activation required when starting from IPA. The resulting hydrazones have demonstrated activity against Gram‑negative E. coli comparable to amoxicillin, as reported by Sulaiman & Sarsam (2020) [1].

LOX Activity Tier Profiling with Indolyl Hydrazide

In pharmacological studies requiring a panel of indolyl hydrazides with graded lipoxygenase (LOX) inhibition, 3-(1H‑Indol‑3‑yl)propanohydrazide (JL418) fills the intermediate‑activity tier. Hadjipavlou‑Litina et al. (2013) have positioned JL418 between the highly potent 2‑indolyl carbohydrazides JL40/JL432 and the LOX‑inactive hydrazine JL72, providing a reference point for SAR studies [2].

Neuroprotective Hydrazone Hybrids with Pre-Validated Safety

Medicinal chemists targeting neurodegenerative disorders can use 3-(1H‑Indol‑3‑yl)propanohydrazide as a precursor for indole‑propionyl hydrazone hybrids. As shown by Anastassova et al. (2023), the IPA‑hydrazone series maintains IC50 > 150 µM in SH‑SY5Y and bEnd3 cells with minimal haemolysis (< 5% at 200 µM), offering a pre‑validated safety starting point for CNS‑directed lead optimisation [3].

Application
Selection Property
Validation Focus
Hydrazone library synthesis
Direct aldehyde coupling
Antibacterial screening response
LOX activity tier profiling
Intermediate inhibition rank
SAR panel comparison
Neuroprotective hybrid design
Low-cytotoxicity scaffold
CNS cell-model safety endpoints

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